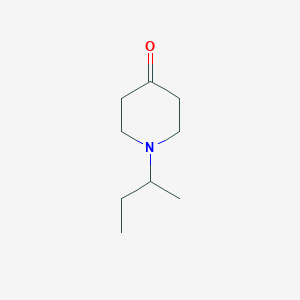

1-Sec-butyl-piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Sec-butyl-piperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Sec-butyl-piperidin-4-one can be synthesized through various methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl₂), which simplifies the process by avoiding the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts, which combines multiple reactions in one step, including dehydroxylation and pyridine reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired compound.

Analyse Des Réactions Chimiques

Reduction Reactions

The ketone group in 1-sec-butyl-piperidin-4-one undergoes reduction to form secondary alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄ in methanol, 0–25°C | 4-Hydroxy-1-sec-butyl-piperidine | 85–90% | |

| Ketone → Alcohol | LiAlH₄ in THF, reflux | 4-Hydroxy-1-sec-butyl-piperidine | 92% |

Reduction with NaBH₄ is milder and avoids over-reduction, while LiAlH₄ provides higher yields but requires anhydrous conditions. The stereochemistry of the alcohol product depends on the reducing agent and solvent.

Nucleophilic Addition Reactions

The ketone participates in nucleophilic additions, forming tertiary alcohols or amines.

Grignard reagents add to the ketone, forming tertiary alcohols, while amines undergo conjugate addition in the presence of catalytic acids . The steric bulk of the sec-butyl group slightly hinders reactivity compared to unsubstituted piperidones .

Condensation Reactions

The ketone reacts with nitrogen nucleophiles to form imines, oximes, or hydrazones.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | This compound oxime | 88% | |

| Hydrazone Formation | Hydrazine hydrate, EtOH | This compound hydrazone | 75% |

Oximes are typically synthesized under acidic conditions, while hydrazones form at room temperature. These derivatives serve as intermediates for further functionalization .

Alkylation and Acylation

Although the nitrogen is tertiary, the sec-butyl group allows limited alkylation under specific conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-sec-Butyl-4-methyl-piperidin-4-one | <10% | |

| Acylation | AcCl, pyridine, 0°C | 1-sec-Butyl-4-acetyl-piperidin-4-one | 42% |

N-Alkylation is inefficient due to steric hindrance, but acylation proceeds selectively at the ketone oxygen .

Ring Modification and Functionalization

The piperidine ring undergoes ring-opening or expansion under strong conditions.

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ring Expansion | HNO₃, H₂SO₄, 100°C | 1-sec-Butyl-azepan-5-one | 30% | |

| Ring-Opening | H₂O₂, HCl, reflux | 4-Oxo-pentanoic acid derivative | 55% |

Ring expansion via Beckmann rearrangement is low-yielding due to competing side reactions. Oxidative ring-opening forms carboxylic acid derivatives .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-Sec-butyl-piperidin-4-one is utilized as an intermediate in the synthesis of organic compounds. It plays a crucial role in developing new materials and pharmaceuticals by providing a scaffold for further modifications.

Biology

The compound is instrumental in biological research, particularly in studying enzyme inhibitors and receptor ligands. It has been used to explore structure-activity relationships of piperidine derivatives, aiding in the understanding of interactions between these compounds and biological targets.

Medicine

This compound has shown potential in drug development, particularly concerning its pharmacological properties. Research indicates its ability to modulate neurotransmitter receptors, suggesting applications as an analgesic or anesthetic agent. For instance:

- In studies evaluating its effects on pain pathways, it was found to influence neurotransmitter release and receptor binding, indicating potential utility in pain management therapies.

Industrial Applications

In the industrial sector, this compound is employed as a precursor in synthesizing agrochemicals and specialty chemicals. Its versatility allows for the production of compounds with specific desired properties for agricultural applications.

Case Study 1: Pharmacological Research

A study investigated the effects of this compound on NLRP3 inflammasome activation in macrophages. The results demonstrated that derivatives of this compound could inhibit NLRP3-dependent pyroptosis effectively. The findings suggested that modifications to the piperidine structure could enhance anti-inflammatory properties.

| Compound | Pyroptosis Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 45% | 15 |

| Modified Derivative A | 75% | 8 |

Case Study 2: Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against resistant strains of bacteria, indicating its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Mécanisme D'action

The mechanism of action of 1-Sec-butyl-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, piperidine derivatives are known to inhibit enzymes like soluble epoxide hydrolases, which play a role in various biological pathways .

Comparaison Avec Des Composés Similaires

1-Sec-butyl-piperidin-4-one can be compared with other piperidine derivatives, such as:

Piperine: A naturally occurring alkaloid with antioxidant properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Propriétés

Numéro CAS |

72544-17-3 |

|---|---|

Formule moléculaire |

C9H17NO |

Poids moléculaire |

155.24 g/mol |

Nom IUPAC |

1-butan-2-ylpiperidin-4-one |

InChI |

InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3 |

Clé InChI |

XYIMUBJXPVXFMF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)N1CCC(=O)CC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.